molecular formula C19H12ClN3O2S2 B3684568 3-(1-Benzofuran-2-carbonyl)-1-[4-(4-chlorophenyl)-1,3-thiazol-2-YL]thiourea

3-(1-Benzofuran-2-carbonyl)-1-[4-(4-chlorophenyl)-1,3-thiazol-2-YL]thiourea

Cat. No.: B3684568
M. Wt: 413.9 g/mol
InChI Key: ZDSNTDXIPNKKFB-UHFFFAOYSA-N
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Description

3-(1-Benzofuran-2-carbonyl)-1-[4-(4-chlorophenyl)-1,3-thiazol-2-YL]thiourea is a complex organic compound that belongs to the class of thioureas This compound is characterized by the presence of a benzofuran ring, a thiazole ring, and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Benzofuran-2-carbonyl)-1-[4-(4-chlorophenyl)-1,3-thiazol-2-YL]thiourea typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of Benzofuran-2-carbonyl Chloride: This step involves the reaction of benzofuran-2-carboxylic acid with thionyl chloride to form benzofuran-2-carbonyl chloride.

    Synthesis of 4-(4-chlorophenyl)-1,3-thiazole-2-amine: This intermediate is prepared by reacting 4-chlorobenzaldehyde with thiourea in the presence of a base, followed by cyclization.

    Coupling Reaction: The final step involves the reaction of benzofuran-2-carbonyl chloride with 4-(4-chlorophenyl)-1,3-thiazole-2-amine in the presence of a base to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(1-Benzofuran-2-carbonyl)-1-[4-(4-chlorophenyl)-1,3-thiazol-2-YL]thiourea can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or thiols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or thiols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(1-Benzofuran-2-carbonyl)-1-[4-(4-chlorophenyl)-1,3-thiazol-2-YL]thiourea has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 3-(1-Benzofuran-2-carbonyl)-1-[4-(4-chlorophenyl)-1,3-thiazol-2-YL]thiourea involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    3-(1-Benzofuran-2-carbonyl)-1-[4-(4-chlorophenyl)-1,3-thiazol-2-YL]urea: Similar structure but with a urea group instead of a thiourea group.

    3-(1-Benzofuran-2-carbonyl)-1-[4-(4-chlorophenyl)-1,3-thiazol-2-YL]amine: Similar structure but with an amine group instead of a thiourea group.

Uniqueness

3-(1-Benzofuran-2-carbonyl)-1-[4-(4-chlorophenyl)-1,3-thiazol-2-YL]thiourea is unique due to the presence of both benzofuran and thiazole rings, which confer specific chemical and biological properties

Properties

IUPAC Name

N-[[4-(4-chlorophenyl)-1,3-thiazol-2-yl]carbamothioyl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12ClN3O2S2/c20-13-7-5-11(6-8-13)14-10-27-19(21-14)23-18(26)22-17(24)16-9-12-3-1-2-4-15(12)25-16/h1-10H,(H2,21,22,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDSNTDXIPNKKFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C(=O)NC(=S)NC3=NC(=CS3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(1-Benzofuran-2-carbonyl)-1-[4-(4-chlorophenyl)-1,3-thiazol-2-YL]thiourea
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3-(1-Benzofuran-2-carbonyl)-1-[4-(4-chlorophenyl)-1,3-thiazol-2-YL]thiourea
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3-(1-Benzofuran-2-carbonyl)-1-[4-(4-chlorophenyl)-1,3-thiazol-2-YL]thiourea
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3-(1-Benzofuran-2-carbonyl)-1-[4-(4-chlorophenyl)-1,3-thiazol-2-YL]thiourea
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3-(1-Benzofuran-2-carbonyl)-1-[4-(4-chlorophenyl)-1,3-thiazol-2-YL]thiourea
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3-(1-Benzofuran-2-carbonyl)-1-[4-(4-chlorophenyl)-1,3-thiazol-2-YL]thiourea

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